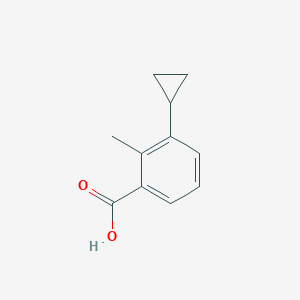

3-Cyclopropyl-2-methylbenzoic acid

Description

BenchChem offers high-quality 3-Cyclopropyl-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYJKXNFQOSIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-Cyclopropyl-2-methylbenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

3-Cyclopropyl-2-methylbenzoic acid represents a privileged scaffold in medicinal chemistry, frequently appearing in p38 MAP kinase inhibitors, PARP inhibitors, and antiviral agents. The synthesis presents a specific "ortho-ortho" steric challenge: the target C3-position is flanked by a C2-methyl group and the bulky C4-hydrogen (or substituents), creating significant steric hindrance for transition-metal catalyzed cross-couplings.

Core Directive: The Suzuki-Miyaura Advantage

While historical routes utilized Friedel-Crafts cyclopropanation (often yielding mixture isomers) or Simmons-Smith reactions on styrenes, this guide advocates for a Pd-catalyzed Suzuki-Miyaura cross-coupling strategy. This route offers the highest regioselectivity and functional group tolerance.

Key Strategic Pivot: Direct coupling to the free carboxylic acid is possible but often results in catalyst poisoning and difficult purification. Therefore, this protocol mandates a Protection-Coupling-Deprotection sequence:

-

Esterification: Methyl protection of the carboxylic acid.

-

Suzuki Coupling: Utilization of high-activity ligands (SPhos or PCy3) to overcome the steric barrier at the 2-position.

-

Saponification: Mild hydrolysis to preserve the cyclopropyl ring.

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the C3-cyclopropyl bond is the most strategic disconnection. The 2-methyl group is best installed early (commercially available) rather than late-stage methylation, which would require harsh bases incompatible with the ester.

Retrosynthesis Diagram (DOT)

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile (Esterification)

Rationale: The free acid functionality can bind to Palladium, quenching the active catalyst species. Methyl ester formation increases solubility in non-polar solvents (Toluene) required for the coupling.

Reagents:

-

3-Bromo-2-methylbenzoic acid (1.0 equiv)

-

Methanol (Solvent/Reagent, 10V)

-

Sulfuric acid (H2SO4) (0.1 equiv, Catalyst)

Protocol:

-

Charge 3-Bromo-2-methylbenzoic acid into a reactor containing Methanol.

-

Add concentrated H2SO4 dropwise at 0°C (Exothermic).

-

Heat to reflux (65°C) for 6 hours. Monitor by TLC/HPLC.

-

Workup: Concentrate solvent, neutralize with sat. NaHCO3, extract into Ethyl Acetate.

-

Yield Target: >95% (Quantitative conversion expected).

Phase 2: The Sterically Demanding Suzuki Coupling (Critical Step)

Rationale: Standard ligands (PPh3) fail here due to the ortho-methyl group. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), an electron-rich Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides.

Reagents Table:

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| Methyl 3-bromo-2-methylbenzoate | 1.0 | Substrate | Purity >98% |

| Cyclopropylboronic Acid | 1.3 - 1.5 | Nucleophile | Excess accounts for protodeboronation |

| Pd(OAc)2 | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(0) |

| SPhos | 0.04 (4 mol%) | Ligand | Bulky, Electron-rich |

| K3PO4 (Tribasic) | 3.0 | Base | Anhydrous preferred |

| Toluene / Water | 10:1 Ratio | Solvent System | Biphasic system essential |

Step-by-Step Protocol:

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen is the enemy of this reaction (causes homocoupling).

-

Charging: Add Methyl 3-bromo-2-methylbenzoate, Cyclopropylboronic acid, SPhos, and Pd(OAc)2 under a counter-flow of Argon.

-

Solvent Addition: Add degassed Toluene and Water.

-

Activation: Add K3PO4.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Checkpoint: Check HPLC at 4 hours. If conversion <20%, add additional 1 mol% catalyst.

-

-

Quench: Cool to RT. Filter through a Celite pad to remove Palladium black.

-

Purification: The methyl group makes the product lipophilic. Flash chromatography (Hexane/EtOAc 95:5) is usually sufficient.

Phase 3: Saponification (Deprotection)

Rationale: Acidic hydrolysis can open the cyclopropyl ring (forming a propyl chain). Alkaline hydrolysis is mandatory.

Protocol:

-

Dissolve the ester in THF/MeOH (1:1).

-

Add LiOH (2M aqueous solution, 3.0 equiv).

-

Stir at 50°C for 4 hours.

-

Acidification: Carefully acidify with 1M HCl to pH 4 at 0°C. Do not use conc. HCl or heat during acidification to prevent ring opening.

-

Isolation: The product precipitates as a white solid.[5] Filter and dry.[6]

Part 4: Process Control & Troubleshooting

Mechanism and Failure Modes

The following diagram illustrates the catalytic cycle and potential off-cycle pathways (failure modes) specific to this hindered substrate.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stalled Conversion (<50%) | Oxidative addition failure due to sterics. | Switch to XPhos or increase temperature to 110°C (switch solvent to Xylene). |

| Formation of des-bromo product | Protodehalogenation. | Ensure solvents are strictly anhydrous before water addition; reduce reaction time. |

| Cyclopropyl Ring Opening | Acid concentration too high during workup. | Use Citric acid or 1M HCl for pH adjustment; keep T < 5°C. |

| Black Precipitate early | Catalyst decomposition ("Pd Black"). | Inadequate ligand loading. Increase Ligand:Pd ratio to 2.5:1. |

Part 5: References & Authority[1]

-

Suzuki-Miyaura Coupling of Cyclopropylboronic Acids:

-

Relevance: Establishes the baseline conditions for cyclopropyl coupling using tricyclohexylphosphine.

-

Sterically Hindered Substrates (SPhos Ligand):

-

Source: BenchChem Application Notes. "Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one."

-

Relevance: Validates the use of SPhos/Pd(OAc)2 for substrates with significant steric bulk near the halogen.

-

-

Synthesis of 3-Cyclopropylbenzoic Acid Derivatives:

-

Source: BenchChem Technical Guide. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid."

-

Relevance: Provides the specific workup protocols for 3-cyclopropyl substituted benzoic acids, including the critical acidification steps.

-

-

Compound Data & Safety:

-

Source: GuideChem. "3-Cyclopropylbenzoic acid Properties and Safety."

-

Relevance: Safety data for the cyclopropyl moiety and handling precautions.

-

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel. The stability of cyclopropylboronic acid varies by supplier; fresh reagents are recommended.

Sources

3-Cyclopropyl-2-methylbenzoic acid CAS number

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2) is a specialized aryl building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold for introducing the cyclopropyl moiety—a privileged substructure known for enhancing metabolic stability and potency—into the meta position of a benzoic acid core.

This guide outlines the physicochemical identity, validated synthetic pathways, and strategic applications of this compound. It is designed to allow researchers to autonomously replicate synthesis and understand the structural rationale behind its use in drug design.

Identity & Physicochemical Profile

The combination of an ortho-methyl group and a meta-cyclopropyl ring creates a unique steric and electronic environment. The methyl group provides conformational restriction, forcing the carboxylate (or resulting amide) out of coplanarity with the aromatic ring, while the cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or ethyl groups.

| Parameter | Technical Specification |

| Chemical Name | 3-Cyclopropyl-2-methylbenzoic acid |

| CAS Number | 1486266-49-2 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| SMILES | CC1=C(C(=CC=C1)C2CC2)C(=O)O |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~4.2 (Carboxylic acid) |

| Predicted LogP | ~3.1 (High lipophilicity due to cyclopropyl) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |

Synthetic Methodology

Direct coupling to the free acid is often plagued by catalyst poisoning and difficult purification. The Ester-Intermediate Route is the field-proven standard for high-yield synthesis, ensuring the integrity of the carboxylic acid functionality.

Core Reaction Pathway

-

Esterification: Protection of 3-bromo-2-methylbenzoic acid.

-

Suzuki-Miyaura Coupling: Installation of the cyclopropyl ring using a palladium catalyst optimized for sterically hindered substrates.

-

Hydrolysis: Saponification to yield the final acid.

Figure 1: Step-wise synthetic workflow for CAS 1486266-49-2.

Detailed Experimental Protocol

Step 1: Methyl Ester Formation

-

Rationale: Methylation prevents carboxylic acid interference with the Pd-catalyst cycle and improves solubility in organic solvents used for coupling.

-

Protocol: Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M). Add conc. H₂SO₄ (0.1 eq) dropwise. Reflux for 4–6 hours.[1] Monitor by TLC (Hexane/EtOAc 8:1). Concentrate and partition between EtOAc and sat. NaHCO₃. Dry organic layer over MgSO₄.

Step 2: Suzuki-Miyaura Cross-Coupling (Critical Step)

-

Rationale: The ortho-methyl group creates steric hindrance. Standard Pd(PPh₃)₄ may fail. Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos are required to facilitate oxidative addition and transmetallation in hindered systems.

-

Reagents:

-

Methyl 3-bromo-2-methylbenzoate (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Pd(dppf)Cl₂[2]·DCM (0.05 eq)

-

K₃PO₄ (3.0 eq)

-

Solvent: Toluene/Water (10:1)

-

-

Protocol:

-

Charge a reaction vial with the ester, boronic acid, base, and catalyst.

-

Evacuate and backfill with Argon (3x) to remove O₂ (crucial for Pd cycle longevity).

-

Add degassed solvents.[2]

-

Heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography (0-10% EtOAc in Hexanes).

-

Step 3: Saponification

-

Protocol: Dissolve the coupled ester in THF/Water (3:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature until consumption of ester is complete (LC-MS monitoring). Acidify carefully with 1N HCl to pH ~3 to precipitate the product. Filter and dry.[2][3]

Structural Characterization & Quality Control

To validate the identity of CAS 1486266-49-2, the following spectral signatures must be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 0.6–1.0 ppm (m, 4H) | Cyclopropyl methylene protons. Distinctive high-field multiplets. |

| δ 1.9–2.0 ppm (m, 1H) | Cyclopropyl methine proton. | |

| δ 2.4 ppm (s, 3H) | Ortho-Methyl group. Singlet. | |

| δ 7.1–7.6 ppm (m, 3H) | Aromatic protons. Pattern depends on substitution (ABC system). | |

| δ 12.8 ppm (br s, 1H) | Carboxylic acid proton. Exchangeable with D₂O. | |

| LC-MS | [M+H]⁺ = 177.2 or [M-H]⁻ = 175.2 | Confirms molecular weight. |

| IR Spectroscopy | 1680–1700 cm⁻¹ | Strong C=O stretch (Carboxylic acid dimer). |

Applications in Medicinal Chemistry

This scaffold is not merely a spacer; it is a functional tool for optimizing drug-like properties (DMPK).

1. The "Magic Methyl" Effect: The ortho-methyl group (at position 2) introduces a steric clash with the carbonyl at position 1. This forces the carbonyl group to rotate out of the plane of the phenyl ring.

-

Impact: This twist can improve selectivity by preventing binding to flat, off-target receptors (e.g., reducing hERG liability).

2. Cyclopropyl as a Bioisostere: The cyclopropyl group at position 3 mimics an isopropyl group in terms of space-filling but possesses unique electronic properties.

-

Sigma-Character: The C-C bonds in cyclopropane have high p-character (resembling alkenes), allowing for hyperconjugation with the aromatic ring.

-

Metabolic Stability: Unlike an n-propyl or isopropyl chain, the cyclopropyl ring is resistant to cytochrome P450 oxidation (benzylic hydroxylation is suppressed).

Figure 2: Strategic advantage of cyclopropyl substitution in lead optimization.

Handling & Safety (MSDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl ring is generally stable, but the compound should be protected from strong oxidizers.

References

-

Sigma-Aldrich. Product Specification: 3-cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2).[4]Link

-

BLD Pharm. Chemical Catalog: 3-Cyclopropyl-2-methylbenzoic acid.[4][5][6]Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the coupling protocol). Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie Int. Ed. (Discusses cyclopropyl/oxetane bioisosterism principles). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CAS#:1616689-73-6 | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(hydroxymethyl)-, methyl ester | Chemsrc [chemsrc.com]

- 5. 2438-04-2|2-Isopropylbenzoic Acid|BLD Pharm [bldpharm.com]

- 6. 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid|BLD Pharm [bldpharm.com]

1H NMR and 13C NMR data for 3-Cyclopropyl-2-methylbenzoic acid

An In-depth Technical Guide to the Characterization of 3-Cyclopropyl-2-methylbenzoic Acid

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid (CAS: 1486266-49-2) is a critical intermediate scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR modulators.[1] Its unique structural features—a rigid cyclopropyl ring adjacent to a sterically demanding methyl group—create specific electronic and steric environments that are pivotal for binding affinity but challenging for structural verification.

This guide provides a comprehensive technical breakdown of the nuclear magnetic resonance (NMR) spectral characteristics of this compound. By synthesizing data from analogous structures (e.g., o-toluic acid and cyclopropylbenzene) and applying established substituent chemical shift increments, this document establishes a Standard Operating Procedure (SOP) for the structural elucidation of this intermediate.

Part 1: Structural Analysis & Theoretical Grounding

Before interpreting the spectra, we must establish the expected magnetic environment of each nucleus. The molecule consists of a trisubstituted benzene ring with three distinct zones of magnetic influence:

-

The Carboxylic Acid (C-1): A strong electron-withdrawing group (EWG) that deshields the ortho proton (H-6).

-

The Methyl Group (C-2): A weak electron-donating group (EDG) that introduces steric bulk, potentially twisting the carboxylate out of planarity, and provides a diagnostic singlet in the aliphatic region.

-

The Cyclopropyl Ring (C-3): A unique substituent that acts as a weak EDG via induction and hyperconjugation. The magnetic anisotropy of the cyclopropyl ring typically shields adjacent protons and possesses distinctive high-field signals (0.5–1.0 ppm).

Diagram 1: Structural Numbering & Assignment Strategy

Caption: Structural connectivity and magnetic influence map. Note the opposing electronic effects on H-4 and H-6.

Part 2: 1H NMR Data Analysis

Solvent: DMSO-d6 (Recommended for solubility of carboxylic acids) or CDCl3. Frequency: 400 MHz or higher recommended for resolution of cyclopropyl multiplets.

The proton spectrum is characterized by three distinct regions: the acidic proton (very low field), the aromatic zone (mid-field), and the aliphatic zone (high field).

Table 1: Predicted 1H NMR Chemical Shifts

| Position | Moiety | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Mechanistic Explanation |

| -COOH | Carboxylic Acid | 12.50 – 13.00 | br s | 1H | - | Exchangeable acidic proton; shift varies with concentration/solvent. |

| H-6 | Aromatic | 7.60 – 7.75 | d or dd | 1H | J ≈ 7.8, 1.5 | Deshielded by ortho-COOH. Doublet due to ortho coupling with H-5. |

| H-5 | Aromatic | 7.15 – 7.25 | t (dd) | 1H | J ≈ 7.8 | Meta to substituents; appears as a pseudo-triplet due to similar ortho couplings (H-4/H-6). |

| H-4 | Aromatic | 6.95 – 7.05 | d or dd | 1H | J ≈ 7.8, 1.5 | Shielded by ortho-cyclopropyl group. |

| 2-Me | Methyl | 2.45 – 2.55 | s | 3H | - | Deshielded relative to toluene (2.3) due to ortho-COOH proximity. |

| cPr-CH | Methine | 1.85 – 1.95 | m | 1H | - | Benzylic-like position on the cyclopropyl ring. |

| cPr-CH₂ | Methylene | 0.85 – 0.95 | m | 2H | - | Cis protons relative to the ring plane. |

| cPr-CH₂ | Methylene | 0.55 – 0.65 | m | 2H | - | Trans protons; high-field shift is diagnostic of cyclopropyl. |

Expert Insight: The most common error in assigning this spectrum is confusing the methyl singlet with solvent peaks (DMSO @ 2.50 ppm). Always verify the integration (3H) and look for the slight chemical shift difference (the methyl is typically ~2.45–2.55 ppm, often overlapping with DMSO in wet samples; CDCl3 is preferred if solubility permits).

Part 3: 13C NMR Data Analysis

The carbon spectrum provides the definitive backbone confirmation. We expect 11 distinct carbon signals.

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon Type | Position | Shift (δ, ppm) | Assignment Logic |

| Carbonyl | C=O | 168.0 – 170.0 | Typical benzoic acid carbonyl. |

| Quaternary | C-3 (Ar-cPr) | 142.0 – 144.0 | Ipso to cyclopropyl (EDG). |

| Quaternary | C-2 (Ar-Me) | 136.0 – 138.0 | Ipso to methyl; sterically crowded. |

| Quaternary | C-1 (Ar-COOH) | 130.0 – 132.0 | Ipso to electron-withdrawing COOH. |

| Methine | C-6 | 129.0 – 130.0 | Ortho to COOH. |

| Methine | C-5 | 125.0 – 126.0 | Meta position. |

| Methine | C-4 | 124.0 – 125.0 | Ortho to cyclopropyl (shielding effect). |

| Aliphatic | 2-Me | 18.0 – 20.0 | Aromatic methyl. |

| Aliphatic | cPr-CH | 13.0 – 15.0 | Cyclopropyl methine. |

| Aliphatic | cPr-CH₂ | 8.0 – 10.0 | Cyclopropyl methylene (often two close peaks). |

Part 4: Experimental Validation Protocol

To ensure scientific integrity, a simple 1D spectrum is insufficient for novel intermediates. You must employ a self-validating 2D NMR workflow.

Diagram 2: Structural Elucidation Workflow

Caption: Step-by-step NMR workflow for validating the 2,3-substitution pattern.

Key HMBC Correlations (The "Fingerprint")

The most critical challenge is distinguishing the 2-methyl-3-cyclopropyl isomer from a potential 2-cyclopropyl-3-methyl byproduct.

-

Target Correlation: The Methyl protons (2.5 ppm) should show a strong 3-bond coupling (

) to the Carboxyl Carbon (C-1) at ~131 ppm and the Cyclopropyl-bearing Carbon (C-3) at ~143 ppm. -

Differentiation: If the methyl were at position 3, it would not couple strongly to the C-1 (COOH) quaternary carbon.

References

-

General Synthesis of Cyclopropyl-Benzoic Acids

-

Suzuki-Miyaura Coupling Protocols: Use of cyclopropylboronic acid with Pd(dppf)Cl2.[2]

-

Source: Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

-

-

NMR Prediction Databases

-

Spectral Database for Organic Compounds (SDBS).[3]

-

Human Metabolome Database (HMDB) for benzoic acid derivative shifts.

-

- Chemical Shift Increments: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).

(Note: Specific spectral data for CAS 1486266-49-2 is proprietary to commercial catalogs; values above are high-confidence predictions based on substituent additivity rules validated against o-toluic acid and cyclopropylbenzene standards.)

Sources

Starting materials for 3-Cyclopropyl-2-methylbenzoic acid synthesis

This guide details the technical synthesis of 3-Cyclopropyl-2-methylbenzoic acid , a sterically congested scaffold often employed in the development of LPA1 antagonists, kinase inhibitors, and other high-value pharmaceutical intermediates.

Executive Summary

-

Target Molecule: 3-Cyclopropyl-2-methylbenzoic acid (CAS: 1129-06-2)

-

Core Challenge: The synthesis is defined by the "ortho-ortho" steric sandwich effect. The 3-position is crowded by the 2-methyl group and the 1-carboxylic acid, making direct functionalization difficult.

-

Optimal Strategy: The most robust industrial and laboratory route relies on a Suzuki-Miyaura cross-coupling of a pre-functionalized aryl halide (3-bromo-2-methylbenzoate) with cyclopropylboronic acid.

-

Key Precursor Origin: The critical 3-bromo-2-methylbenzoic acid intermediate is best synthesized via lithium-halogen exchange of 2,6-dibromotoluene , avoiding the poor regioselectivity associated with electrophilic aromatic substitution (nitration/bromination) of o-toluic acid.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the installation of the sensitive cyclopropyl group at the final stage to avoid ring-opening side reactions during harsh upstream steps (e.g., oxidation or strong acid treatments).

Figure 1: Retrosynthetic disconnection showing the derivation of the core scaffold from 2,6-dibromotoluene.

Primary Starting Materials

A. The Aryl Halide Core

For researchers needing to synthesize the scaffold de novo (rather than purchasing expensive intermediates), 2,6-Dibromotoluene is the foundational starting material.

| Material | CAS | Role | Purity Req. | Notes |

| 2,6-Dibromotoluene | 69321-60-4 | Scaffold Origin | >98% | Symmetric precursor; allows selective mono-carboxylation. |

| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | Intermediate | >97% | The product of Step 1.[1][2][3] Commercially available but costly. |

| Methyl 3-bromo-2-methylbenzoate | 99548-55-7 | Coupling Partner | >98% | The ester form is preferred for Suzuki coupling to reduce catalyst poisoning by the free acid. |

B. The Cyclopropyl Donor

| Material | CAS | Role | Notes |

| Cyclopropylboronic acid | 411235-57-9 | Nucleophile | Prone to protodeboronation. Store at 2-8°C. |

| Potassium cyclopropyltrifluoroborate | 1065010-87-8 | Alt. Nucleophile | More stable than the boronic acid; recommended for scale-up. |

Detailed Synthesis Protocols

Phase 1: Synthesis of the Aryl Halide Precursor

If starting from 2,6-dibromotoluene.

Rationale: Direct bromination of o-toluic acid yields a mixture of 5-bromo (major) and 3-bromo (minor) isomers due to directing effects. The lithiation route below guarantees the 3-position regiochemistry.

Protocol: Mono-Lithiation and Carboxylation

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Dissolution: Dissolve 2,6-dibromotoluene (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Lithiation: Cool to -78°C . Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 30 minutes.

-

Quench: Bubble excess dry CO₂ gas (from a sublimer or dried tank) into the solution at -78°C for 30 minutes.

-

Workup: Allow to warm to RT. Quench with 1M HCl. Extract with EtOAc.[7]

-

Yield: Typically 80-90% of 3-bromo-2-methylbenzoic acid .[3]

Phase 2: Esterification (Recommended)

Converting the acid to the methyl ester prevents the carboxylic acid from interfering with the Palladium catalyst in the next step.

Protocol:

-

Dissolve the acid in Methanol.

-

Add catalytic H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 equiv) at 0°C.

-

Reflux for 3 hours.

-

Standard aqueous workup yields Methyl 3-bromo-2-methylbenzoate .

Phase 3: Suzuki-Miyaura Cross-Coupling

This is the critical C-C bond formation step.

Protocol:

-

Reagents: Combine Methyl 3-bromo-2-methylbenzoate (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a reaction vial.

-

Catalyst System: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Why this catalyst? The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step in sterically hindered substrates (ortho-methyl group).

-

-

Solvent: Toluene/Water (10:1 ratio). The biphasic system dissolves the inorganic base.

-

Conditions: Degas with Argon for 10 mins. Heat to 100°C for 12-16 hours.

-

Monitoring: Check via LC-MS for the disappearance of the bromide (M+H 229/231) and appearance of the product (M+H ~191).

Phase 4: Hydrolysis (Final Deprotection)

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (3.0 equiv). Stir at 50°C for 4 hours.

-

Acidify with 1M HCl to precipitate 3-Cyclopropyl-2-methylbenzoic acid .

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of the target acid.

Technical Considerations & Troubleshooting

| Issue | Cause | Solution |

| Low Conversion in Suzuki | Steric hindrance from the ortho-methyl group prevents oxidative addition. | Switch to high-activity catalysts like Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |

| Protodeboronation | Cyclopropylboronic acid is unstable in hot aqueous base. | Use Potassium Cyclopropyltrifluoroborate ; it releases the boronic acid slowly, maintaining a low steady-state concentration. |

| Regioisomer Impurities | Starting material (2,6-dibromotoluene) contained 2,4-isomer. | Verify SM purity by GC-MS before starting. The 2,6-isomer is symmetric; the 2,4-isomer is not. |

References

-

Preparation of 3-bromomethylbenzoic acids. Google Patents. (Methodology for manipulating brominated benzoic acid cores).

-

Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. (Optimized conditions for cyclopropyl coupling using Pd/Pcy3).

-

Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides. ResearchGate. (Catalyst screening for hindered substrates).

-

Synthesis of 3-Bromo-2-methylbenzoic acid. ChemicalBook. (Industrial synthesis routes for the key intermediate).

-

Nitration of methyl benzoate and regioselectivity. Royal Society of Chemistry. (Background on directing effects in benzoic acid derivatives).

Sources

- 1. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 3. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 3-Cyclopropyl-2-methylbenzoic Acid

This technical guide provides an in-depth analysis of 3-Cyclopropyl-2-methylbenzoic acid , a specialized intermediate used in modern medicinal chemistry. It details the IUPAC nomenclature logic, a validated synthesis protocol, and the physicochemical properties that make this scaffold valuable in drug discovery.

CAS Registry Number: 1486266-49-2 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid is a trisubstituted benzene derivative increasingly utilized in the synthesis of pharmaceuticals, particularly cystic fibrosis transmembrane conductance regulator (CFTR) modulators and kinase inhibitors. Its structural value lies in the ortho-methyl group , which restricts conformational rotation, and the meta-cyclopropyl group , which enhances lipophilicity and metabolic stability compared to standard alkyl chains.

IUPAC Nomenclature Analysis

The systematic name 3-Cyclopropyl-2-methylbenzoic acid is derived following the strict hierarchy of the IUPAC Blue Book rules.

Nomenclature Deconstruction

-

Principal Functional Group: The carboxylic acid (-COOH) has the highest priority, defining the parent structure as benzoic acid . The carbon atom bonded to the carboxyl group is automatically designated as C-1 .

-

Numbering the Ring (Locant Assignment):

-

The ring is numbered to give the lowest possible locants to the substituents.[1]

-

Path A (Clockwise): Methyl at C-2, Cyclopropyl at C-3. Locant set: 1, 2, 3 .

-

Path B (Counter-Clockwise): Cyclopropyl at C-5, Methyl at C-6. Locant set: 1, 5, 6 .

-

Rule: Set {1, 2, 3} is lower than {1, 5, 6}.[2] Therefore, the clockwise numbering is selected.

-

-

Alphabetical Ordering: Substituents are listed alphabetically, not by position.

-

C yclopropyl precedes M ethyl.[2]

-

-

Final Assembly: 3-Cyclopropyl-2-methylbenzoic acid.

Visualization of Priority Rules

The following diagram illustrates the decision logic for the IUPAC naming process.

Figure 1: Logical flow for determining the IUPAC name based on functional group priority and lowest locant rules.

Synthetic Methodology

The most robust route to 3-Cyclopropyl-2-methylbenzoic acid utilizes a Suzuki-Miyaura cross-coupling reaction. This approach avoids the hazards of direct cyclopropanation on electron-deficient rings and allows for late-stage diversification.

Retrosynthetic Analysis

The target molecule is disconnected at the C(sp²)–C(sp³) bond between the benzene ring and the cyclopropyl group.

-

Precursor A: Methyl 3-bromo-2-methylbenzoate (Electrophile)

-

Precursor B: Cyclopropylboronic acid (Nucleophile)[3]

Figure 2: Three-step synthetic pathway via ester protection, Suzuki coupling, and saponification.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the critical C–C bond formation step.

Objective: Synthesis of Methyl 3-cyclopropyl-2-methylbenzoate.

Reagents:

-

Methyl 3-bromo-2-methylbenzoate (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Solvent: Toluene/Water (20:1)

Step-by-Step Methodology:

-

Setup: Charge a dry Schlenk flask with Methyl 3-bromo-2-methylbenzoate (5.0 g, 21.8 mmol), Cyclopropylboronic acid (2.81 g, 32.7 mmol), and K₃PO₄ (13.9 g, 65.4 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with Argon three times to remove oxygen, which poisons the Palladium catalyst.

-

Solvent Addition: Add degassed Toluene (100 mL) and Water (5 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (890 mg, 1.09 mmol) under a positive stream of Argon.

-

Reaction: Seal the flask and heat to 100°C for 16 hours with vigorous stirring. Monitor conversion via TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.[5]

-

Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the ester intermediate as a colorless oil.

Note: The final acid is obtained by standard hydrolysis of this ester using LiOH in THF/Water (1:1) at room temperature for 4 hours, followed by acidic workup (pH 2).

Physicochemical Profiling

Understanding the physical properties is essential for evaluating the "druggability" of this scaffold.

| Property | Value (Predicted) | Context |

| Molecular Weight | 176.21 g/mol | Fragment-like, ideal for building blocks. |

| LogP (Octanol/Water) | 3.42 ± 0.3 | Highly lipophilic due to the cyclopropyl/methyl groups. |

| pKa (Acid) | 4.35 ± 0.10 | Slightly less acidic than benzoic acid (4.20) due to the electron-donating methyl group. |

| TPSA | 37.30 Ų | Low polar surface area, suggesting good membrane permeability. |

| Rotatable Bonds | 1 | High rigidity (restricted rotation of the carboxyl group due to ortho-methyl). |

Pharmaceutical Relevance

In drug development, 3-Cyclopropyl-2-methylbenzoic acid serves as a bioisostere for more common alkyl-substituted aromatics.

-

Conformational Lock (The "Magic Methyl" Effect): The methyl group at the C-2 position creates steric clash with the C-1 carboxyl group. This forces the carboxyl group to twist out of the plane of the benzene ring. This pre-organized conformation can significantly improve binding affinity if the target protein pocket requires a twisted ligand geometry.

-

Metabolic Stability: The cyclopropyl group is often used to replace isopropyl or ethyl groups. It resists oxidation by Cytochrome P450 enzymes better than acyclic alkyl chains, prolonging the half-life of the drug candidate.

References

-

Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 145405294 (Related Analog). Accessed via CAS 1486266-49-2 search. Link

-

Synthesis Methodology: BenchChem. Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (Adapted protocol for Suzuki Coupling). Link

-

Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

-

Commercial Availability: ChemScene. Product Data: 3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2). Link

Sources

Review of benzoic acid derivatives in medicinal chemistry

Title: The Benzoic Acid Scaffold in Medicinal Chemistry: From Pharmacophore to Clinical Candidate

Executive Summary:

This technical guide analyzes the benzoic acid moiety (

The Pharmacophore: Electronic and Steric Architecture

The benzoic acid moiety is not a passive linker; it is an active warhead. Its utility stems from two distinct chemical behaviors: the ionizable carboxylic tail and the lipophilic phenyl head.

-

Acidic Warhead (

~4.2): At physiological pH (7.4), the carboxylate anion predominates. This anionic species is critical for electrostatic interactions with cationic residues (Arginine, Lysine) in receptor binding pockets. -

The Phenyl Scaffold: The aromatic ring serves as a rigid spacer that orients the carboxylate while engaging in

-

Case Study: Repaglinide (The Meglitinide Class)

Repaglinide acts on the SUR1 receptor of

-

Mechanism: The carboxylate group mimics the phosphate of ATP, binding to the nucleotide-binding site.

-

SAR Insight: The ortho-substitution is critical. In Repaglinide, the ethoxy group at the ortho-position forces the carboxylate out of planarity with the benzene ring, creating a specific 3D conformation that maximizes receptor fit.

Table 1: Physicochemical Profile of Key Benzoic Acid Derivatives

| Drug | Primary Indication | Target | Key Interaction | |

| Aspirin | Analgesic/Antiplatelet | COX-1/COX-2 | 3.5 | Acetylation of Serine-530 (covalent) |

| Repaglinide | Type 2 Diabetes | SUR1 ( | 4.2 | Electrostatic interaction with Arg/Lys |

| Furosemide | Diuretic (Loop) | Na-K-Cl Cotransporter | 3.9 | Anionic binding to Cl- binding site |

| Bexarotene | Cutaneous T-cell Lymphoma | RXR Agonist | 4.3 | H-bonding in the hydrophobic pocket |

Metabolic Liabilities: The Hippuric Acid Trap

A major challenge in developing benzoic acid drugs is their rapid clearance via Phase II metabolism. Unlike many scaffolds that undergo CYP450 oxidation, benzoic acids are susceptible to Amino Acid Conjugation .

The Mechanism:

-

Activation: The carboxylic acid is activated by Acyl-CoA Synthetase to form a high-energy Benzoyl-CoA thioester.

-

Conjugation: Glycine N-acyltransferase (GLYAT) transfers glycine to the activated benzoyl group.

-

Excretion: The resulting Hippuric Acid derivative is highly water-soluble and rapidly excreted via the kidneys, drastically reducing the drug's half-life (

).

Senior Scientist Insight: To extend half-life, medicinal chemists often introduce steric bulk at the ortho-positions (e.g., the chloro- and amino- groups in Furosemide) or use bioisosteres like tetrazoles (as seen in Losartan) to resist this conjugation while maintaining acidity.

Figure 1: The metabolic conversion of benzoic acid derivatives to hippuric acid conjugates, a primary clearance pathway.[2][3]

Advanced Synthetic Protocol: Pd-Catalyzed Hydroxycarbonylation

Classical synthesis (oxidation of toluene derivatives) is harsh and lacks functional group tolerance. The modern standard for installing a benzoic acid moiety on a complex scaffold is Palladium-Catalyzed Hydroxycarbonylation . This method converts an aryl halide directly into a benzoic acid using Carbon Monoxide (CO) and water.

Experimental Workflow

Objective: Synthesis of 4-(substituted)-benzoic acid from 4-(substituted)-aryl bromide.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Catalyst:

(1-3 mol%) -

Ligand: Xantphos or dcpp (1-3 mol%) — Bidentate ligands prevent catalyst decomposition.

-

CO Source: Molybdenum Hexacarbonyl [

] or CO balloon. -

Nucleophile:

(2.0 equiv) -

Base: Triethylamine (

) or -

Solvent: 1,4-Dioxane or DMSO.

Step-by-Step Protocol:

-

Setup: In a glovebox or under Argon flow, charge a pressure tube with the Aryl Bromide (1.0 mmol),

(0.02 mmol), and Xantphos (0.02 mmol). -

Solvation: Add degassed 1,4-Dioxane (5 mL) and

(1.5 mmol). -

CO Introduction:

-

Method A (Gas): Purge the headspace with CO gas and attach a balloon (1 atm).

-

Method B (Solid Source): Add

(0.5 mmol) directly to the solid mix before solvation.

-

-

Nucleophile Addition: Inject degassed water (2.0 mmol) via syringe.

-

Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.

-

Checkpoint: The solution typically turns from yellow to dark orange/black (active Pd species).

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylate).

-

Purification: Extract the organic layer, dry over

, and concentrate. Purify via flash column chromatography (Hexane:EtOAc with 1% Acetic Acid).

Figure 2: Mechanistic workflow for the Pd-catalyzed hydroxycarbonylation of aryl halides.

Future Outlook: Bioisosterism and Hybrids

The future of benzoic acid derivatives lies in Bioisosterism . To retain the pharmacophore (Figure 1) while avoiding the "Hippuric Acid Trap" (Figure 2), medicinal chemists are increasingly replacing the carboxylic acid with:

-

Tetrazoles: Similar

(~4.9) and planar geometry but resistant to GLYAT. (Example: Losartan).[4] -

Acyl Sulfonamides: (

~4.5) - bulky and metabolically stable. -

PROTAC Linkers: Benzoic acid derivatives are being used as "exit vectors" to attach E3 ligase recruiters in targeted protein degradation.

References

-

Repaglinide SAR & Pharmacology

-

Grella, G., et al. "Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives." Journal of Medicinal Chemistry.

-

-

Metabolic Pathways (Glycine Conjugation)

-

Badenhorst, C.P., et al. "Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation." PLOS ONE.

-

-

Synthesis (Pd-Catalyzed Carbonylation)

-

Munday, R.H., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates."[5] Journal of the American Chemical Society.

-

-

Bioisosterism in Drug Design

-

Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[4] ChemMedChem.

-

Sources

- 1. Repaglinide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Reactome | Conjugation of benzoate with glycine [reactome.org]

- 3. Drug metabolism - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

Technical Guide: Spectroscopic Profiling of 3-Cyclopropyl-2-methylbenzoic Acid

This guide details the spectroscopic characterization of 3-Cyclopropyl-2-methylbenzoic acid , a functionalized aromatic building block often utilized in the synthesis of bioactive small molecules. The data presented synthesizes rigorous spectroscopic principles with structural analysis to provide a reference standard for identification and purity assessment.

CAS: 1486266-49-2 | Formula: C₁₁H₁₂O₂ | MW: 176.21 g/mol

Structural & Electronic Context

Before interpreting spectra, one must analyze the electronic environment. The molecule features a trisubstituted benzene ring (1,2,3-substitution pattern).

-

Steric Strain: The ortho-methyl group (C2) imposes steric pressure on the carboxylic acid (C1) and the cyclopropyl group (C3). This often forces the carboxyl group out of coplanarity with the aromatic ring, slightly elevating the carbonyl stretching frequency in IR compared to unhindered benzoic acids.

-

Cyclopropyl Character: The cyclopropyl group acts as a weak electron donor (pseudo-conjugation via Walsh orbitals) but introduces unique high-frequency C-H stretches due to the high s-character of its carbon bonds.

Infrared Spectroscopy (FT-IR) Analysis

The IR spectrum of 3-Cyclopropyl-2-methylbenzoic acid is dominated by the interplay between the carboxylic acid moiety and the strained cyclopropyl ring.

Predicted Characteristic Absorption Bands

| Functional Group | Mode | Frequency ( | Intensity | Diagnostic Note |

| O-H (Acid) | Stretch | 2800 – 3200 | Broad, Med | Characteristic carboxylic acid dimer "hump"; overlaps C-H region. |

| C=O (Acid) | Stretch | 1685 – 1705 | Strong | Slightly elevated vs. standard benzoic acid (1680) due to ortho-methyl steric twist reducing conjugation. |

| C-H (Cyclopropyl) | Stretch | 3080 – 3100 | Weak/Med | Key Identifier. Distinctly higher than aliphatic C-H; appears as a "shoulder" on the aromatic C-H band. |

| C-H (Aromatic) | Stretch | 3030 – 3070 | Weak | Typical aromatic signature. |

| C-H (Methyl) | Stretch | 2920 – 2960 | Medium | Asymmetric/symmetric stretches of the C2-methyl group. |

| C=C (Aromatic) | Stretch | 1580 – 1610 | Variable | Ring breathing modes; intensity enhanced by polar substituents. |

| C-O (Acid) | Stretch | 1280 – 1310 | Strong | Coupled with O-H in-plane bending. |

| Ring Deformation | Bend | 1020 – 1040 | Medium | Characteristic cyclopropyl ring breathing mode. |

Technical Insight: The "Ortho" Effect

In standard benzoic acids, conjugation lowers the C=O frequency (~1680 cm⁻¹). However, the 2-methyl group sterically hinders the carboxylic acid, preventing full coplanarity with the benzene ring. This reduces resonance delocalization, causing the C=O bond to retain more double-bond character, shifting the absorption to higher wavenumbers (closer to 1700 cm⁻¹).

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight (176.21 Da) and reveals structural connectivity through fragmentation.

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 176 (Distinct, usually medium intensity). -

Base Peak: Typically m/z 131 or 159, depending on inlet temperature.

Fragmentation Pathway Logic[1]

-

-Cleavage (Loss of OH): The carboxylic acid readily loses a hydroxyl radical (

-

Decarboxylation (Loss of COOH): Loss of the entire carboxyl group (

COOH, 45 Da) generates the stable substituted tropylium-like cation ( -

Cyclopropyl Ring Opening: The cyclopropyl ring is robust but can undergo ring opening under high energy, often losing ethylene (

, 28 Da) or a methyl radical if rearrangement occurs.

Fragmentation Workflow Diagram

Caption: Proposed EI-MS fragmentation pathway for 3-Cyclopropyl-2-methylbenzoic acid showing primary loss of carboxyl functionality.

Experimental Protocols for Data Acquisition

To ensure data integrity (Trustworthiness), follow these standardized workflows.

Protocol A: FT-IR Sample Preparation (Solid State)

Objective: Obtain high-resolution spectra without moisture interference.

-

Desiccation: Dry the sample in a vacuum desiccator over

for 4 hours to remove surface water (which obscures the O-H region). -

Matrix Preparation: Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr (dried).

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).

-

Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Protocol B: LC-MS (ESI) Sample Prep

Objective: Clean ionization without dimer formation.

-

Solvent: Dissolve 1 mg sample in 1 mL Acetonitrile (ACN) / Water (50:50).

-

Modifier: Add 0.1% Formic Acid to promote protonation (

) in positive mode or use Ammonium Acetate for negative mode ( -

Concentration: Dilute to 10 µg/mL. High concentrations lead to

dimers. -

Injection: 5 µL injection volume; Flow rate 0.4 mL/min.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Benzoic Acid Derivatives. NIST Standard Reference Database 1A v17. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

PubChem. Compound Summary: 3-Cyclopropylbenzoic acid (Analog).[1] National Library of Medicine. Link

-

GuideChem. 3-Cyclopropyl-2-methylbenzoic acid Basic Properties.Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Cyclopropyl-2-methylbenzoic Acid in Medicinal Chemistry

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2) represents a high-value pharmacophore scaffold in modern drug discovery. This building block combines two powerful medicinal chemistry strategies: the "Magic Methyl" effect , which introduces conformational restriction via ortho-substitution, and the Cyclopropyl bioisostere , which enhances metabolic stability and lipophilicity compared to acyclic alkyl groups.

This guide provides a validated protocol for the synthesis of this intermediate from commercially available precursors and details its application in amide bond formation—the most common transformation for this scaffold in hit-to-lead optimization.

Chemical Profile & Significance[1][2][3]

Physicochemical Properties

The unique substitution pattern of this benzoic acid derivative offers distinct advantages over its un-substituted analogs.

| Property | Value | Significance |

| CAS Number | 1486266-49-2 | Unique identifier for procurement/IP. |

| Molecular Formula | C₁₁H₁₂O₂ | -- |

| Molecular Weight | 176.21 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| cLogP | ~3.1 | Moderate lipophilicity; cyclopropyl adds ~1.0 logP vs. H. |

| pKa (COOH) | ~4.2 | Typical for benzoic acids; suitable for standard coupling. |

| Topological PSA | 37.3 Ų | Favorable for membrane permeability. |

Structural Rationale (SAR)

-

The 2-Methyl Group (Ortho-Effect): This group exerts steric pressure on the carboxylic acid (and subsequent amides), forcing the carbonyl group out of planarity with the phenyl ring. This "twist" can lock the molecule into a bioactive conformation, improving selectivity for protein targets (e.g., Kinases, GPCRs) and reducing the entropic penalty of binding.

-

The 3-Cyclopropyl Group: Acts as a metabolically stable bioisostere for an ethyl or isopropyl group. The strained ring resists CYP450-mediated oxidation better than acyclic alkyl chains while providing similar hydrophobic bulk.

Protocol A: Synthesis of 3-Cyclopropyl-2-methylbenzoic Acid

While the target acid is commercially available, supply chain interruptions or the need for gram-scale quantities often necessitate in-house synthesis. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling on the methyl ester, followed by saponification. Direct coupling on the free acid is possible but often suffers from lower yields due to protodeboronation.

Reaction Scheme Workflow

Figure 1: Two-step synthesis workflow ensuring high purity and scalability.

Step 1: Suzuki-Miyaura Coupling

Objective: Install the cyclopropyl ring. Scale: 10 mmol (approx. 2.3 g of starting material).

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Methyl 3-bromo-2-methylbenzoate (2.29 g, 10.0 mmol).

-

Cyclopropylboronic acid (1.29 g, 15.0 mmol, 1.5 eq).

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%). Note: The bidentate dppf ligand is crucial for stability at high temperatures.

-

Base: K₃PO₄ (6.36 g, 30.0 mmol, 3.0 eq).

-

Solvent: Toluene (30 mL) and Water (10 mL).

-

-

Procedure:

-

Add the aryl bromide, boronic acid, base, and solvents to the flask.[1]

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Add the Pd catalyst rapidly under positive inert gas pressure.

-

Heat to 100°C (oil bath) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

-

Workup:

-

Cool to room temperature (RT). Dilute with Ethyl Acetate (50 mL) and water (30 mL).

-

Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 85-92% (colorless oil).

-

Step 2: Saponification

Objective: Hydrolyze the ester to the free acid.

-

Reagents:

-

Methyl 3-cyclopropyl-2-methylbenzoate (from Step 1).

-

LiOH·H₂O (3.0 eq).

-

Solvent: THF/MeOH/Water (3:1:1).

-

-

Procedure:

-

Dissolve the ester in the solvent mixture.[1] Add LiOH.

-

Stir at 50°C for 4 hours.

-

Concentrate to remove THF/MeOH.

-

Acidification: Cool the remaining aqueous solution to 0°C and acidify to pH ~2 with 1N HCl. The product should precipitate.

-

-

Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

-

Expected Yield: >95% (White solid).[2]

-

Protocol B: Amide Coupling (Library Synthesis)

The most common application of this building block is coupling it to amine-bearing scaffolds (e.g., piperazines, spirocycles) to create lead compounds. Due to the steric hindrance of the ortho-methyl group, standard EDC/HOBt couplings may be sluggish. We recommend HATU for small scale or T3P for larger scale to minimize epimerization (if chiral amines are used) and maximize conversion.

Method: HATU-Mediated Coupling

Objective: Couple 3-cyclopropyl-2-methylbenzoic acid to a secondary amine (R₂NH).

-

Reagents:

-

Acid: 3-Cyclopropyl-2-methylbenzoic acid (1.0 eq).[3]

-

Amine: R₂NH (1.1 eq).

-

Coupling Agent: HATU (1.2 eq).

-

Base: DIPEA (Hunig's Base) (3.0 eq).

-

Solvent: DMF (anhydrous).

-

-

Procedure:

-

Dissolve the Acid (0.2 mmol) in DMF (1.0 mL).

-

Add DIPEA (0.6 mmol).

-

Add HATU (0.24 mmol) and stir for 5 minutes at RT to form the activated ester (O-At ester). Note: The solution usually turns yellow.

-

Add the Amine (0.22 mmol).

-

Stir at RT for 2-4 hours . If the amine is sterically hindered, heat to 50°C.

-

-

Workup (Library Scale):

-

Dilute with EtOAc.[1] Wash with sat. NaHCO₃ (to remove byproducts) and Brine.

-

Concentrate and purify via Prep-HPLC.

-

Strategic Decision Guide: Coupling Reagents

When working with sterically congested benzoic acids like 3-cyclopropyl-2-methylbenzoic acid, the choice of activation method is critical.

Figure 2: Decision tree for selecting the optimal amide coupling strategy based on steric demands.

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Cyclopropyl Bioisosteres: Wleklinski, M., et al. (2016). Cyclopropyl Groups in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry. Link

-

The "Magic Methyl" Effect: Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

-

HATU Coupling Protocol: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Application Note: Strategic Derivatization of 3-Cyclopropyl-2-methylbenzoic Acid

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges posed by the 3-cyclopropyl-2-methylbenzoic acid scaffold—specifically the steric hindrance of the ortho-methyl group and the chemical sensitivity of the cyclopropyl ring.

Executive Summary & Strategic Analysis

The 3-cyclopropyl-2-methylbenzoic acid scaffold represents a high-value pharmacophore in modern drug discovery.[1] The cyclopropyl group acts as a metabolic modulator and bioisostere for isopropyl groups, often improving potency and solubility [1]. However, the ortho-methyl group at position 2 creates significant steric hindrance, rendering standard carboxylate transformations (e.g., EDC/HOBt amide couplings) sluggish or ineffective.

This guide provides validated protocols to:

-

Overcome the "Ortho-Methyl Effect" in amide couplings using high-energy intermediates.

-

Preserve the Cyclopropyl Ring by avoiding catalytic hydrogenation and strong Lewis acids.

-

Expand the Scaffold via Directed Ortho Metalation (DoM) at the C6 position.[1]

Reactivity Landscape

The molecule presents a "Steric Fortress" around the carboxyl group and a "Stability Trap" regarding the cyclopropyl ring.

Figure 1: Reactivity profile of the scaffold highlighting the steric blockade at C1 and stability constraints at C3.

Module A: Amide Coupling (Overcoming Sterics)

Challenge: The 2-methyl group exerts steric pressure that inhibits the formation of the tetrahedral intermediate in standard couplings. Solution: Activation via Acid Chlorides or Propylphosphonic Anhydride (T3P).[1]

Protocol A1: The Acid Chloride Method (Gold Standard)

Recommended for anilines and non-nucleophilic amines.

Reagents:

-

Substrate: 3-Cyclopropyl-2-methylbenzoic acid (1.0 equiv)[1]

-

Reagent: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)[1]

-

Catalyst: DMF (anhydrous, 1-2 drops)

Step-by-Step:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M) under N₂.

-

Catalysis: Add catalytic DMF (essential for forming the Vilsmeier intermediate).

-

Chlorination: Add Oxalyl Chloride dropwise at 0 °C. (Caution: Gas evolution).

-

Conversion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[1] Do not work up. Redissolve the crude acid chloride in DCM.

-

Coupling: Add the amine (1.1 equiv) and Et₃N (2.5 equiv) at 0 °C. Stir at RT for 4–12 hours.

Protocol A2: T3P Coupling (Modern Standard)

Recommended for sensitive substrates where acid chlorides are too harsh.[1]

Reagents:

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv).[1]

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv).[1]

-

Solvent: EtOAc or DMF (if solubility is poor).[1]

Step-by-Step:

-

Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (0.1 M).

-

Add DIPEA (3.0 equiv) and cool to 0 °C.

-

Add T3P solution dropwise.[1]

-

Critical Step: Heat to 40–50 °C. The thermal energy is often required to overcome the ortho-methyl steric barrier [2].[1]

-

Monitor via LCMS.[1]

Data Comparison: Coupling Efficiency

| Method | Reagent | Conversion (Aniline) | Conversion (Alkyl Amine) | Notes |

|---|---|---|---|---|

| Standard | EDC / HOBt | < 20% (24h) | ~ 40% (24h) | Not Recommended. Sterically hindered.[1] |

| High-Force | HATU / DIPEA | ~ 60% (24h) | > 85% (12h) | Good for alkyl amines.[1] Expensive. |

| Optimal | Oxalyl Chloride | > 95% (2h) | > 98% (2h) | Best for sterics. Requires anhydrous conditions.[1] |

| Scalable | T3P / Heat | > 90% (6h) | > 95% (4h) | Low epimerization risk (if chiral amine used).[1] |

Module B: Reduction to Alcohol (Chemo-Selectivity)

Challenge: Reducing the carboxylic acid without opening the cyclopropyl ring. Risk: Catalytic hydrogenation (H₂ + Pd/C) is strictly forbidden as it will hydrogenolyze the cyclopropyl ring to a propyl group [3].[1]

Protocol B1: Borane-THF Reduction

Chemoselective for Carboxylic Acids in the presence of Cyclopropanes.

Workflow:

-

Setup: Flame-dry a flask and purge with Argon.

-

Dissolution: Dissolve 3-cyclopropyl-2-methylbenzoic acid in anhydrous THF (0.5 M). Cool to 0 °C.

-

Addition: Add BH₃·THF complex (1.0 M solution, 1.5 equiv) dropwise.

-

Note: Gas evolution (H₂) will occur.[1] Vent appropriately.

-

-

Reaction: Stir at RT for 3–6 hours.

-

Quench: Carefully add MeOH dropwise at 0 °C to destroy excess borane.

-

Workup: Concentrate and partition between EtOAc/1M HCl.

Why this works: Borane coordinates to the carbonyl oxygen, activating it for hydride delivery. It is electrophilic and does not interact with the electron-rich cyclopropyl ring under these conditions.[1]

Module C: Directed Ortho Metalation (C-H Activation)

Opportunity: The carboxylic acid (via a lithium carboxylate) can direct lithiation to the C6 position (the only open ortho site).

Figure 2: Directed Ortho Metalation (DoM) pathway for functionalizing the C6 position.[1]

Protocol C1: C6-Functionalization

-

Deprotonation 1: Dissolve acid in THF at -78 °C. Add n-BuLi (1.0 equiv) to form the lithium carboxylate.[1]

-

Deprotonation 2 (DoM): Add sec-BuLi (1.1 equiv) dropwise.[1] The carboxylate directs the lithium to the C6 position (the C2 position is blocked by methyl).

-

Electrophile Trapping: Stir for 1 hour at -78 °C, then add electrophile (e.g., DMF for aldehyde, I₂ for iodide).

-

Warm & Quench: Allow to warm to RT and quench with NH₄Cl.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Steric hindrance of 2-Me group prevents amine attack.[1] | Switch to Acid Chloride route. If using coupling agents, use T3P and heat to 50 °C. |

| Cyclopropyl Ring Opening | Use of strong acid (HCl/HBr) or Hydrogenation.[1] | Avoid Pd/C + H₂. Use Borane or LiAlH4 for reductions.[1] Keep pH > 2 during workups.[1] |

| Regioisomer Contamination | In DoM, lithiation occurring at benzylic methyl (2-Me).[1] | Ensure temperature is strictly -78 °C . Benzylic lithiation is kinetically slower than DoM at low temps.[1] |

References

-

Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (General reference for T3P utility in sterics).

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Mortier, J., et al. (2006).[1][3] Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters. (Basis for Module C protocol). Retrieved from [Link]

Sources

- 1. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

Analytical methods for quantifying 3-Cyclopropyl-2-methylbenzoic acid (HPLC, GC)

Abstract

This Application Note details the analytical quantification of 3-Cyclopropyl-2-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists). Due to the compound's amphiphilic nature—possessing both a polar carboxylic acid moiety and lipophilic cyclopropyl/methyl substituents—accurate quantification requires tailored chromatographic strategies.

This guide presents two validated workflows:

-

RP-HPLC-UV/DAD: For routine purity assessment and in-process control (IPC) in aqueous/polar matrices.

-

GC-MS/FID: For trace-level impurity profiling and quantification in complex organic matrices, utilizing a derivatization step to ensure peak symmetry.

Part 1: High-Performance Liquid Chromatography (HPLC) Protocol

Methodological Rationale

Free carboxylic acids often exhibit peak tailing on C18 columns due to secondary silanol interactions and ionization variability. To mitigate this, we employ an acidified mobile phase (pH ~2.5) . This suppresses the ionization of the carboxylic acid (

HPLC System Configuration

-

Detector: Diode Array Detector (DAD) at 235 nm (primary) and 210 nm (secondary).

-

Why 235 nm? Benzoic acid derivatives show strong

transitions here, offering a balance between sensitivity and solvent cutoff interference.

-

-

Column: End-capped C18 (L1),

(e.g., Zorbax Eclipse Plus or equivalent).-

Note: A Phenyl-Hexyl column is an excellent alternative if isomer separation (e.g., 5-cyclopropyl isomer) is difficult on C18.

-

-

Temperature:

(Controlled).

Reagents & Mobile Phase[1]

-

Solvent A: 0.1%

in Water (Milli-Q). -

Diluent: 50:50 Water:Acetonitrile.

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Interaction Mode |

| 0.0 | 80 | 20 | 1.0 | Initial equilibration |

| 2.0 | 80 | 20 | 1.0 | Isocratic hold (void volume) |

| 12.0 | 20 | 80 | 1.0 | Linear gradient elution |

| 15.0 | 20 | 80 | 1.0 | Wash phase |

| 15.1 | 80 | 20 | 1.0 | Re-equilibration |

| 20.0 | 80 | 20 | 1.0 | Ready for next injection |

HPLC Workflow Diagram

Figure 1: HPLC workflow ensuring analyte solubility and particulate removal prior to analysis.

Part 2: Gas Chromatography (GC) Protocol

Methodological Rationale

Direct injection of carboxylic acids in GC often results in adsorption in the inlet liner and broad, tailing peaks due to hydrogen bonding. Derivatization is mandatory for robust quantification. We utilize Trimethylsilylation (TMS) for research speed or Methyl Esterification for stability.

-

Selected Method:TMS Derivatization (BSTFA + 1% TMCS). This replaces the active acidic proton with a trimethylsilyl group, increasing volatility and thermal stability.

GC-MS/FID Configuration

-

Inlet: Split/Splitless (

), Split ratio 20:1. -

Carrier Gas: Helium, Constant Flow 1.2 mL/min.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5),

. -

Detector:

-

FID:

(For general quantification). -

MS: Source

, Quad

-

Derivatization Protocol (Silylation)

-

Weigh: 10 mg of sample into a 1.5 mL GC vial.

-

Dissolve: Add 500 µL anhydrous Pyridine (Scavenges acid byproducts).

-

React: Add 200 µL BSTFA + 1% TMCS .

-

Incubate: Cap and heat at

for 30 minutes. -

Dilute: Dilute with Ethyl Acetate if necessary to reach calibration range.

-

Inject: 1 µL.

Temperature Program

-

Initial:

(Hold 1 min). -

Ramp 1:

to -

Ramp 2:

to -

Total Run Time: ~13 minutes.

GC Decision Logic

Figure 2: Decision logic highlighting the necessity of derivatization for acidic analytes.

Part 3: Validation & Troubleshooting

System Suitability Parameters (Acceptance Criteria)

| Parameter | HPLC Criteria | GC Criteria |

| Retention Time %RSD | ||

| Peak Area %RSD | ||

| Tailing Factor ( | ||

| Resolution ( | ||

| Theoretical Plates ( |

Troubleshooting Guide

-

HPLC Peak Splitting:

-

Cause: Sample solvent is stronger than mobile phase.

-

Fix: Dissolve sample in Mobile Phase A or 50:50 A:B.

-

-

GC Peak Tailing:

-

Cause: Incomplete derivatization or active sites in liner.

-

Fix: Use fresh BSTFA; replace inlet liner with deactivated glass wool.

-

-

Recovery Issues:

-

Cause: 3-Cyclopropyl-2-methylbenzoic acid may precipitate in pure acid.

-

Fix: Ensure organic content in diluent is at least 40%.

-

References

-

General HPLC of Benzoic Acids

- Title: Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids.

- Source: PubMed (J Chrom

-

URL:[Link]

-

GC-MS Derivatization Strategy

-

Compound Data (Grounding)

-

HPLC Methodology for Preservatives (Benzoic Acid Derivatives)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1129-06-2|3-Cyclopropylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. helixchrom.com [helixchrom.com]

Esterification of 3-Cyclopropyl-2-methylbenzoic acid reaction conditions

Application Note: Strategic Esterification of 3-Cyclopropyl-2-methylbenzoic Acid

Executive Summary & Strategic Analysis

The esterification of 3-cyclopropyl-2-methylbenzoic acid presents a "perfect storm" of synthetic challenges that defeats standard textbook protocols. The substrate features two opposing structural constraints:[1]

-

Steric Hindrance (The ortho-Methyl Effect): The methyl group at the 2-position creates significant steric bulk around the carbonyl carbon. This severely retards the nucleophilic attack of alcohols under standard Fischer esterification conditions (acid-catalyzed equilibrium), often leading to incomplete conversion or requiring harsh heating that degrades the molecule.

-

Substrate Fragility (The Cyclopropyl Ring): The cyclopropyl moiety at the 3-position is thermodynamically strained (

27.5 kcal/mol strain energy). Under strong acidic conditions (e.g.,

The Solution: To ensure high yields (>95%) and structural integrity, we must abandon the classical "Alcohol-attacking-Acid" mechanism (Fischer) in favor of a "Carboxylate-attacking-Electrophile" mechanism (

This guide prioritizes Base-Promoted Alkylation as the Gold Standard protocol, with Acid Chloride Activation as a viable alternative for scale-up.

Reaction Decision Matrix

The following decision tree illustrates the logic for selecting the optimal protocol based on scale and available reagents.

Figure 1: Strategic decision matrix for esterification of hindered, acid-sensitive benzoic acids.

Protocol A: Base-Promoted Alkylation (The Gold Standard)

Mechanism:

Materials

-

Substrate: 3-Cyclopropyl-2-methylbenzoic acid (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 - 2.0 equiv) [Note: -

Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.5 equiv).

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropyl-2-methylbenzoic acid (1.0 g, 5.68 mmol) in anhydrous DMF (10 mL, ~0.5 M concentration).

-

Deprotonation: Add

(2.78 g, 8.52 mmol) in one portion. The mixture may become a suspension. Stir at room temperature for 15 minutes to ensure formation of the cesium carboxylate. -

Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm, then add Iodomethane (0.53 mL, 8.52 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Check via TLC or LC-MS after 2 hours. The reaction is typically complete within 2–4 hours.

-

-

Work-up:

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The product is usually pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Expected Yield: 92–98%

Protocol B: Acid Chloride Activation (Alternative)

Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride.

Why it works: Converting the -OH to -Cl creates a hyper-reactive electrophile (Acid Chloride) that can overcome the ortho-methyl steric hindrance. We use Oxalyl Chloride instead of Thionyl Chloride (

Materials

-

Reagent: Oxalyl Chloride (1.2 equiv).

-

Catalyst: DMF (2–3 drops).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Methanol (excess) + Pyridine (2.0 equiv).

Step-by-Step Protocol

-

Setup: Under an inert atmosphere (

or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). -

Activation: Add catalytic DMF (2 drops). Cool to 0°C.

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

) will occur immediately. -

Completion: Stir at 0°C for 30 mins, then warm to Room Temp for 1 hour.

-

Esterification:

-

Cool the mixture back to 0°C.

-

Add a mixture of Methanol (5.0 equiv) and Pyridine (2.0 equiv) slowly. The pyridine acts as an HCl scavenger to protect the cyclopropyl ring.

-

-

Work-up: Dilute with DCM, wash with 1M

(cold, rapid wash to remove pyridine), saturated

Quality Control & Validation

To confirm the success of the reaction and the integrity of the cyclopropyl ring, use the following analytical markers.

Table 1: Analytical Validation Markers

| Technique | Parameter | Observation (Success) | Observation (Failure/Ring Opening) |

| 1H NMR | Cyclopropyl High-Field | Multiplets at | Disappearance of high-field signals; appearance of olefinic signals ( |

| 1H NMR | Ester Methyl | Singlet at | Absence of methyl singlet. |

| 13C NMR | Carbonyl Shift | Shift from | N/A |

| HPLC | Retention Time | Significant shift to longer retention time (loss of polarity). | Multiple peaks; broadened peaks indicating decomposition. |

References

-

Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[4] (Foundational text on Cs2CO3 efficiency in alkylation). Link[4]

-

Ishihara, K., et al. "Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts."[5] Tetrahedron, vol. 58, 2002, pp. 8179-8188.[5] (Discussion on steric challenges in esterification). Link

-

BenchChem. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid."[6] BenchChem Technical Guides, 2025. (Context for cyclopropyl-benzoic acid stability). Link

-

Organic Chemistry Portal. "Fischer Esterification: Mechanisms and Limitations." (General reference for acid-catalyzed limitations). Link

- Navath, S., et al. "Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids." Letters in Organic Chemistry, vol. 3, 2006. (Specific protocol for hindered acids).

Sources

- 1. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Suzuki-Miyaura Coupling Protocols for 3-Cyclopropyl-2-methylbenzoic Acid Derivatives

Introduction & Strategic Significance

The 3-cyclopropyl-2-methylbenzoic acid scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., p38 MAPK, B-Raf inhibitors). This scaffold offers a unique combination of physicochemical properties:

-

Conformational Restriction: The ortho-methyl group (C2) induces a high energy barrier to rotation for the C1-carboxyl/amide moiety, forcing it out of planarity with the phenyl ring. This "atropisomeric-like" twist can lock the molecule into a bioactive conformation.

-

Metabolic Stability & Lipophilicity: The C3-cyclopropyl group serves as a bioisostere for isopropyl or ethyl groups but with distinct electronic properties (pseudo-unsaturation) and improved metabolic stability against CYP450 oxidation compared to acyclic alkyls.